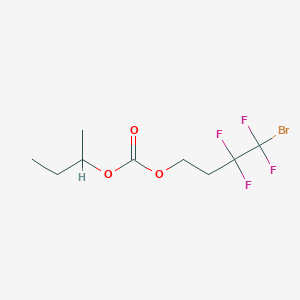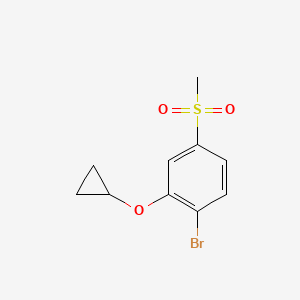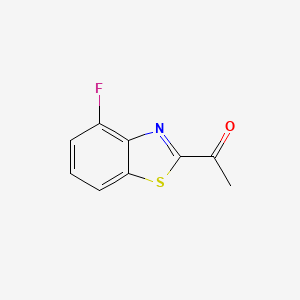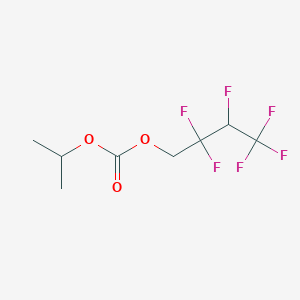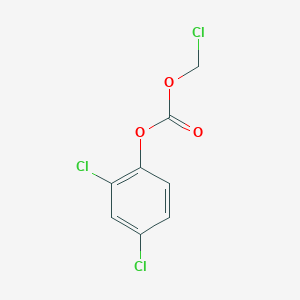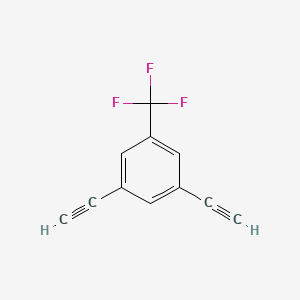
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-OL is a chemical compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound’s structure features a boron atom bonded to a dioxaborolane ring, which is further connected to an indene moiety. This unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-OL typically involves the following steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring is synthesized by reacting pinacol with boron trihalides under controlled conditions. This reaction forms the pinacol boronate ester.
Attachment to the Indene Moiety: The pinacol boronate ester is then coupled with an indene derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like toluene or ethanol).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Pinacol Boronate Ester: Large-scale reactors are used to produce pinacol boronate ester in bulk.
Automated Coupling Reactions: Automated systems facilitate the Suzuki-Miyaura coupling reaction, ensuring consistent quality and yield. The use of high-throughput reactors and continuous flow systems enhances efficiency and scalability.
化学反应分析
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-OL undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The boronic ester group can be substituted with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products
Oxidation Products: Boronic acids and their derivatives.
Reduction Products: Boranes and related compounds.
Substitution Products: Various substituted indene derivatives, depending on the nucleophile used.
科学研究应用
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules.
Biology: Utilized in the development of boron-containing drugs and as a tool for studying biological pathways involving boron.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Applied in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.
作用机制
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-OL involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols, amines, and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The compound’s reactivity is also leveraged in biological systems, where it can interact with biomolecules containing hydroxyl or amino groups.
相似化合物的比较
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of an indene moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound with only the dioxaborolane ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of an indene moiety.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features a methoxy group attached to the dioxaborolane ring.
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-inden-1-OL is unique due to the presence of the indene moiety, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring stable boron-carbon bonds.
属性
分子式 |
C15H21BO3 |
|---|---|
分子量 |
260.14 g/mol |
IUPAC 名称 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-11-10(12)8-9-13(11)17/h5-7,13,17H,8-9H2,1-4H3 |
InChI 键 |
KNFXDCCWYBWNGA-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(C3=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



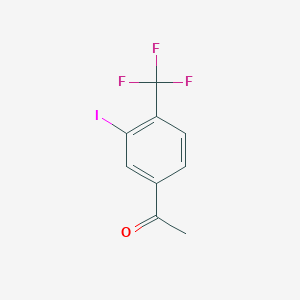
![[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate](/img/structure/B12085613.png)

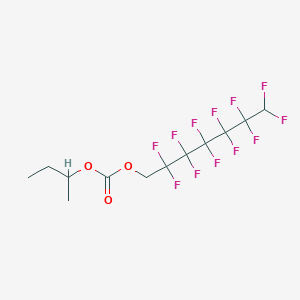
![6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12085634.png)
